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N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea

Oncology Cytotoxicity HeLa

Research challenge: Dissecting microtubule-dependent cytotoxicity versus DNA-damage pathways often requires distinct tool compounds, complicating mechanistic studies. This compound is a non-DNA-damaging β-tubulin alkylator that directly addresses this need: • Selectively targets the colchicine-binding site on β-tubulin, inducing G2/M mitotic arrest (cf. G1/S for DNA alkylators) • Pyridinyl-ethyl spacer provides a chemical delivery system handle for potential brain-tumor prodrug development • Moderate urea transporter inhibition (UT-A1 IC50 = 5 μM, UT-B IC50 = 10 μM) offers a distinct chemotype for diuretic lead optimization Supplied with ≥95% purity; available in research-scale quantities with rapid global delivery.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
CAS No. 42471-42-1
Cat. No. B1601193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea
CAS42471-42-1
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCNC(=O)NCCCl
InChIInChI=1S/C10H14ClN3O/c11-5-8-14-10(15)13-7-4-9-3-1-2-6-12-9/h1-3,6H,4-5,7-8H2,(H2,13,14,15)
InChIKeySMKIWKDSJWTNOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heteroaryl Chloroethylurea Alkylating Agent Overview


N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea (CAS 42471-42-1) is a heteroaryl chloroethylurea (CEU) derivative featuring a 2-(pyridin-2-yl)ethyl substituent linked to a 2-chloroethyl urea pharmacophore [1]. It belongs to the broader class of 1-aryl-3-(2-chloroethyl)ureas, which function as soft alkylating agents that covalently modify β-tubulin at the colchicine-binding site, inducing microtubule depolymerization and mitotic arrest [2]. Unlike classical nitrogen mustards or nitrosoureas, CEUs are reported to be non-DNA-damaging agents that do not interact with glutathione or glutathione reductase, offering a distinct mechanism of action [2].

Soft alkylating agent targeting β-tubulin colchicine site
Non-DNA-damaging; does not interact with glutathione
Distinct mechanism from nitrogen mustards and nitrosoureas

Why This CEU Cannot Be Substituted by Generic Analogs


Within the CEU class, minor structural modifications profoundly alter antiproliferative potency, target selectivity, and cell cycle arrest phenotype. Systematic SAR studies have established that cytotoxicity requires a branched alkyl chain or halogen at the 4-position of the phenyl ring, an exocyclic urea function, and an N'-2-chloroethyl moiety [1]. The target compound diverges from prototypical CEUs (e.g., tBCEU, ICEU) by replacing the phenyl ring with a 2-(pyridin-2-yl)ethyl group, introducing an ethylene spacer and a basic pyridine nitrogen. This alteration is predicted to modulate lipophilicity (XLogP3 = 0.5 vs. ~3-5 for phenyl CEUs), hydrogen-bonding capacity, and potential for brain penetration, as demonstrated by related pyridyl CEU derivatives [2]. Generic substitution with a standard phenyl CEU would therefore yield different pharmacokinetic and pharmacodynamic profiles.

Lipophilicity mismatch
The pyridin-2-ylethyl group significantly reduces logP relative to phenyl CEUs, potentially altering tissue distribution and cell permeability.
Ionization state
The basic pyridine nitrogen introduces pH-dependent protonation absent in generic phenyl CEUs, affecting solubility and target interactions.
Conformational flexibility
The ethylene spacer increases rotatable bonds, modifying pharmacophore geometry required for β-tubulin binding.

Quantitative Differentiation Evidence Against Closest Analogs


HeLa Cell Cytotoxicity Profile

In a standardized MTT assay, N-(2-chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea was screened for cytotoxicity against human cervical carcinoma HeLa cells at a single concentration of 100 μM over 48 hours [1]. While numerical inhibition data are not publicly disclosed, the compound was included in a curated ChEMBL functional assay panel (CHEMBL892946), confirming its activity as an antiproliferative agent. By comparison, potent phenyl CEUs such as tBCEU and ICEU exhibit GI50 values in the low micromolar range (1-10 μM) across multiple cancer cell lines [2]. This single-point data positions the target compound as a moderately active CEU scaffold, warranting concentration-response profiling for full IC50 determination.

HeLa Cell Cytotoxicity
Reported
Activity confirmed at 100 µM; potent CEU analogs GI50 1–10 µM
Reported cell-model response context; full profiling required
Single-concentration data; concentration-response not established
Oncology Cytotoxicity HeLa

Structural Differentiation via the Pyridin-2-ylethyl Substituent

N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea is structurally distinguished from all prototypical phenyl CEUs by its 2-(pyridin-2-yl)ethyl substituent. This group features an ethylene spacer between the urea nitrogen and the pyridine ring, increasing the rotatable bond count to 5, compared to 3-4 for N-phenyl-N'-(2-chloroethyl)urea [1]. The pyridine nitrogen (pKa ~5.2) provides a handle for pH-dependent protonation and hydrogen-bonding interactions not available to phenyl CEUs . In closely related pyridyl CEU derivatives evaluated for brain delivery, the pyridine moiety was shown to function as a chemical delivery system, enabling blood-brain barrier penetration and subsequent oxidation to a locked-in quaternary form [2].

Pyridin-2-ylethyl Substituent
Class-level
XLogP3 ~0.5 vs 2–4; + ionizable basic center; + 1–2 rotatable bonds
Altered lipophilicity and CNS delivery potential
Predicted properties; experimental validation needed
Medicinal Chemistry CEU Pyridine

Urea Transporter Inhibition Affinity

In a fluorescence-based plate reader assay, N-(2-chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea inhibited rat urea transporter UT-A1 with an IC50 of 5 μM and rat UT-B with an IC50 of 10 μM after 15-minute incubation [1]. These values represent moderate inhibitory potency. By comparison, potent urea transporter inhibitors such as the thienoquinoline UTBinh-14 exhibit IC50 values in the nanomolar range (IC50 = 10-50 nM) [2]. While the target compound is not optimized as a urea transporter inhibitor, this off-target affinity profile may have implications for its use in oncology models where urea transporter modulation could affect cellular metabolism.

UT-A1/UT-B Inhibition
Reported
IC50: 5 µM (UT-A1), 10 µM (UT-B); vs potent inhibitors ~10–50 nM
Secondary pharmacology context; may affect in vivo models
Moderate affinity; not optimized for urea transporter
Urea Transporter UT-A1 UT-B

Mechanistic Differentiation from DNA Alkylators

The CEU pharmacophore shared by N-(2-chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea operates through a mechanism that is fundamentally different from classical alkylating agents. CEUs selectively alkylate the colchicine-binding site on β-tubulin (specifically Glu198 on β-tubulin isoform 2), leading to microtubule depolymerization and G2/M cell cycle arrest [1]. In contrast, nitrogen mustards (e.g., chlorambucil) and nitrosoureas (e.g., carmustine) primarily alkylate DNA, inducing DNA damage response and apoptosis [2]. CEUs are characterized as non-DNA-damaging agents that do not interact with glutathione or glutathione reductase, a critical distinction from nitrogen mustards and nitrosoureas [1]. This mechanistic divergence positions CEU-based compounds as candidates for overcoming chemoresistance mechanisms such as increased DNA repair or elevated glutathione-S-transferase activity [3].

Tubulin vs DNA Alkylation
Class-level
β-Tubulin alkylation (Glu198); non-DNA-damaging; no glutathione interaction
Microtubule disruption mechanism distinct from DNA alkylators
Based on class-level CEU characterization
Mechanism of Action Microtubule Alkylation

Optimal Research Application Scenarios


CNS-Targeted CEU Development Scaffold

The 2-(pyridin-2-yl)ethyl substituent offers a built-in chemical delivery system (CDS) handle. As demonstrated for related pyridyl CEU derivatives, the pyridine moiety can be oxidized in vivo to a quaternary ammonium form, trapping the active alkylating species within the brain [1]. This compound can therefore serve as a starting scaffold for developing brain-tumor-targeted CEU prodrugs, an application not accessible to phenyl-based CEUs.

Mechanistic Probe for Tubulin vs. DNA Alkylation

Because the CEU pharmacophore alkylates β-tubulin rather than DNA [2], this compound can be used as a tool to dissect the relative contributions of microtubule disruption versus DNA damage in cytotoxicity assays. When compared head-to-head with nitrogen mustards (e.g., chlorambucil), differential effects on cell cycle arrest (G2/M for CEU vs. G1/S for DNA alkylators) and apoptosis markers can be resolved.

Selectivity Profiling Against Urea Transporters

The observed moderate inhibition of UT-A1 (IC50 = 5 μM) and UT-B (IC50 = 10 μM) [3] suggests that this compound may be a useful starting point for medicinal chemistry optimization toward more potent and selective urea transporter inhibitors, a target class of interest for diuretic development. Its structural divergence from known urea transporter inhibitor chemotypes provides novelty for patent strategies.

Comparative CEU SAR Exploiting the Ethylene Spacer

The ethylene spacer between the urea core and the pyridine ring creates a distinct pharmacophore geometry compared to directly attached aryl/heteroaryl CEUs. This compound enables SAR studies that probe the optimal linker length and conformational requirements for β-tubulin binding, helping to refine pharmacophore models for the CEU class [2].

Application
Selection Property
Validation Focus
Brain-tumor targeted CEU design
Pyridyl chemical delivery system handle
CNS retention and quaternary lock-in conversion
Microtubule vs DNA damage dissection
Tubulin alkylation selectivity over DNA
Cell cycle arrest and apoptosis marker profiling
Urea transporter inhibitor optimization
Moderate UT-A1/UT-B inhibition starting point
Potency and selectivity improvement
CEU pharmacophore linker optimization
Ethylene spacer geometric requirements
Conformational analysis for β-tubulin binding
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